1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one
Description
1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one is a ketone featuring a cyclohexene ring conjugated to a propan-1-one backbone substituted with a phenyl group at the β-position. This structure combines aromatic (phenyl), olefinic (cyclohexene), and ketonic functionalities, making it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and cycloaddition reactions.
Properties
CAS No. |
917906-04-8 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C15H18O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2,4-5,8-10,12H,3,6-7,11H2,1H3 |
InChI Key |
KBBZSINQGDIXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C2=CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzaldehyde in the presence of a base, followed by a dehydration step to form the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one may involve large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
*Calculated based on molecular formulas.
- Electron-withdrawing substituents (e.g., Cl in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) increase the electrophilicity of the ketone, whereas electron-donating groups (e.g., alkyl chains) have the opposite effect .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data for Cyclohexene-Containing Ketones
*Typical carbonyl stretches for α,β-unsaturated ketones range from 1670–1750 cm⁻¹.
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